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Introduction and Scientific Rationale

6-Fluoro-2,3-dihydro-1H-inden-1-amine is a fluorinated derivative of 1-aminoindan, a rigid
bicyclic scaffold that serves as a valuable structural motif in medicinal chemistry. The parent
compound, 1-aminoindan, and its derivatives are recognized as privileged structures, primarily
due to their conformational constraint, which can lead to enhanced selectivity and potency for
various biological targets. These structures can be viewed as cyclized analogues of
phenethylamine, a core component of many neurotransmitters and psychoactive drugs[1].

The strategic incorporation of a fluorine atom at the 6-position of the indan ring is a deliberate
design choice rooted in modern drug discovery principles. Fluorine substitution is known to
profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic
stability, and binding affinity, without significantly increasing its steric bulk[2][3]. The strong C-F
bond can block metabolically labile sites, while the atom's high electronegativity can alter pKa
and modulate interactions with protein targets, often enhancing binding affinity and selectivity[3]

[4].

© 2026 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b3021428#bc-rfq
https://en.wikipedia.org/wiki/Substituted_phenethylamine
https://pmc.ncbi.nlm.nih.gov/articles/PMC10704584/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10099028/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10099028/
https://www.smolecule.com/products/s13986900
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3021428?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Consequently, 6-fluoro-2,3-dihydro-1H-inden-1-amine is not merely an inert chemical but a
highly valuable building block and research tool. Its primary utility lies in the exploration of the
central nervous system (CNS), particularly in the development of modulators for monoamine
transporters. Structurally related indanamines have demonstrated potent inhibitory activity
against the uptake of dopamine (DA), norepinephrine (NE), and serotonin (5-HT), making them
relevant scaffolds for antidepressants and treatments for other neurological disorders[5]. This
compound, therefore, serves as a key starting point for structure-activity relationship (SAR)
studies aimed at discovering novel CNS agents.

Chemical Profile and Synthesis Overview

A comprehensive understanding of the compound's properties is essential for its effective use
in a research setting.

Key Chemical Properties
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Property Value Source

6-fluoro-2,3-dihydro-1H-inden-
IUPAC Name _ [6]
1l-amine

1191908-44-7 (for
CAS Number _ [61[7]
hydrochloride salt)

CoH1oFN (free base);
Molecular Formula [6][8]
CoH11CIFN (HCI salt)

] 151.18 g/mol (free base);
Molecular Weight [6][8]
187.64 g/mol (HCI salt)

Appearance Typically a solid (as HCI salt) [6][9]
) Commonly available at =96-
Purity [6][9]
98%

Store at room temperature,
Storage i [9]
protected from moisture

Exists as (R) and (S)
enantiomers. The specific
Chirality enantiomer is critical for
biological activity, as seen in
related compounds[10].

Synthetic Pathway Rationale

The synthesis of 6-fluoro-2,3-dihydro-1H-inden-1-amine typically proceeds through the key
intermediate, 6-fluoro-1-indanone. This ketone provides a direct handle for the introduction of
the amine functionality. A common and scalable synthetic approach involves the intramolecular
Friedel-Crafts acylation of a substituted propanoic acid.

The process can be summarized as follows:

o Cyclization: 3-(4-fluorophenyl)propionic acid, which can be prepared from p-fluorocinnamic
acid, undergoes an intramolecular Friedel-Crafts reaction.[11] This is often catalyzed by a
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strong acid or Lewis acid (e.g., AICIs, Tb(OTf)s) to form the cyclic ketone, 6-fluoro-1-
indanone[11][12][13].

e Reductive Amination: The resulting 6-fluoro-1-indanone is converted to the target amine.
This is typically achieved through reductive amination, where the ketone reacts with an
ammonia source (like ammonium acetate) and a reducing agent (like sodium
cyanoborohydride) to form the primary amine.

This synthetic route is logical because the starting materials are commercially available, and
the cyclization and amination reactions are well-established, high-yielding transformations in
organic chemistry.

Synthetic Pathway Overview

G-(4-f|uorophenyl)propionic acia

Intramolecular
Friedel-Crafts Acylation
(e.g., AICI5)

G—Fluoro—l—indanona

Reductive Amination
(e.g., NH20Ac, NaBH3CN)

G—FIuoro-2,3-dihydro-1H-inden-l-aming

Workflow: Monoamine Uptake Inhibition Assay

Plate HEK293 cells Pre-incubate cells with Add [*H]-Neurotransmitter Incubate at 37°C Terminate & Wash Lyse Cells & Measure Calculate % Inhibition
(hDAT, hNET, or hSERT) 6-fluoro-indenamine (DA, NE, or 5-HT) Radioactivity & Determine ICso
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Caption: Key steps in the in vitro monoamine transporter uptake assay.

Protocol 2: General Procedure for N-Acylation for SAR
Studies

o Objective: To provide a reliable method for synthesizing amide derivatives of 6-fluoro-2,3-
dihydro-1H-inden-1-amine for structure-activity relationship (SAR) exploration.

o Causality: As a primary amine, the compound is an excellent nucleophile. Acylation with an
acid chloride in the presence of a non-nucleophilic base is a robust and high-yielding
reaction. This allows for the systematic introduction of diverse functional groups to probe the
steric and electronic requirements of the target binding pocket.

Methodology:

+ Reagents and Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 6-
fluoro-2,3-dihydro-1H-inden-1-amine (1.0 eq) in an anhydrous solvent like dichloromethane
(DCM) or tetrahydrofuran (THF).

» Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or
diisopropylethylamine (DIPEA) (1.2 eq). Cool the mixture to 0°C in an ice bath. The base is
crucial to neutralize the HCI generated during the reaction, driving it to completion.

e Acylation: Slowly add the desired acid chloride (e.g., benzoyl chloride, acetyl chloride) (1.1
eq) dropwise to the stirred solution.

» Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours.
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amine is
consumed.

o Workup: a. Quench the reaction by adding a saturated aqueous solution of sodium
bicarbonate (NaHCOs). b. Transfer the mixture to a separatory funnel and extract the
aqueous layer twice with DCM. c. Combine the organic layers and wash sequentially with 1
M HCI, water, and brine. d. Dry the organic layer over anhydrous sodium sulfate (Naz2S0Oa),
filter, and concentrate under reduced pressure.
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 Purification and Characterization: Purify the crude product by flash column chromatography
on silica gel. Characterize the final compound's identity and purity using 'H NMR, 3C NMR,
and LC-MS.

Concluding Remarks

6-Fluoro-2,3-dihydro-1H-inden-1-amine stands as a strategically designed research chemical
with significant potential in CNS drug discovery. The presence of the fluorine atom enhances its
drug-like properties, and its rigid scaffold provides a solid foundation for building potent and
selective ligands. The protocols outlined here offer a validated starting point for researchers to
explore its pharmacology and leverage its synthetic versatility. Its application as a molecular
probe and a core building block will continue to be instrumental in advancing our understanding
of neurological pathways and developing next-generation therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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